(R)-1-Methoxypropan-2-yl 4-methylbenzenesulfonate
Overview
Description
®-1-Methoxypropan-2-yl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonate esters. This compound is characterized by the presence of a methoxy group attached to a propan-2-yl chain, which is further linked to a 4-methylbenzenesulfonate group. Sulfonate esters are widely used in organic synthesis due to their ability to act as good leaving groups in substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methoxypropan-2-yl 4-methylbenzenesulfonate typically involves the reaction of ®-1-methoxypropan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of ®-1-Methoxypropan-2-yl 4-methylbenzenesulfonate follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-1-Methoxypropan-2-yl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group acts as a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, ®-1-Methoxypropan-2-yl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of various organic compounds. Its ability to act as a good leaving group makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds .
Biology
In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions. It is also employed in the synthesis of biologically active molecules .
Medicine
In medicine, ®-1-Methoxypropan-2-yl 4-methylbenzenesulfonate is used in the development of pharmaceutical agents. Its derivatives have shown potential in the treatment of various diseases, including cancer and bacterial infections .
Industry
Industrially, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. It is also used in the manufacture of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of ®-1-Methoxypropan-2-yl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is displaced by a nucleophile, leading to the formation of new chemical bonds. This property is exploited in various synthetic applications, including the formation of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonate Esters: These compounds share the sulfonate ester functional group and exhibit similar reactivity in nucleophilic substitution reactions.
Methoxypropan-2-yl Derivatives: Compounds with similar methoxypropan-2-yl groups also show comparable chemical behavior.
Uniqueness
®-1-Methoxypropan-2-yl 4-methylbenzenesulfonate is unique due to its specific stereochemistry and the combination of functional groups. This makes it particularly useful in asymmetric synthesis and the formation of chiral molecules .
Properties
IUPAC Name |
1-methoxypropan-2-yl 4-methylbenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-9-4-6-11(7-5-9)16(12,13)15-10(2)8-14-3/h4-7,10H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPFIRCWDRIUEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23946-74-9 | |
Record name | 1-Methoxypropan-2-yl 4-methylbenzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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